molecular formula C15H23NO2 B050513 3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol CAS No. 1109218-03-2

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol

Cat. No. B050513
M. Wt: 255.38 g/mol
InChI Key: UWJUQVWARXYRCG-RJSIYLOFSA-N
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Description

The compound “3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol” is a research chemical with the CAS No. 1109218-03-21. It has a molecular formula of C15H23NO2 and a molecular weight of 255.38 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of such compounds typically involves complex organic chemistry procedures. It’s recommended to consult a specialist or refer to a peer-reviewed scientific publication for detailed synthesis procedures.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C15H23NO21. However, the specific 3D structure and the spatial arrangement of atoms would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available from the sources I have. Chemical reactions can vary widely depending on the conditions and the presence of other reactants. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature or databases.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure1. These could include properties such as solubility, melting point, boiling point, and reactivity. However, specific data on these properties is not available from the sources I have.


Safety And Hazards

The safety and hazards associated with this compound are not specified in the sources I have1. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.


Future Directions

The future directions for research on this compound would depend on its potential applications. Given that it is a research chemical1, it could be studied for various purposes in the fields of chemistry or biology. However, specific future directions would be determined by the results of initial studies and the interests of the research community.


Please note that the information provided here is based on the available sources and there may be additional information in scientific literature or databases that is not included here. For a comprehensive analysis, it’s recommended to conduct a thorough literature review and consult with experts in the field.


properties

IUPAC Name

3-[(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJUQVWARXYRCG-RJSIYLOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol

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